Chlorite

Description

Historical Trajectories of Chlorite (B76162) Research

Historically, research into this compound minerals has been intertwined with the study of metamorphic and altered rocks. Early investigations focused on the identification and classification of this compound-group minerals based on their physical and optical properties, such as their characteristic green color and micaceous habit. geologyscience.com As analytical techniques advanced, the focus shifted to understanding the detailed chemical composition and crystal structure of chlorites. The recognition of systematic spatial variations in the major element chemistry of this compound around ore bodies, for instance, was noted as early as the mid-20th century, although it received limited attention initially. geoscienceworld.org The development of empirical and thermodynamic models to estimate this compound formation temperatures based on chemical composition marked a significant step in using this compound as a geothermometer, with various models being proposed and refined over time. researchgate.netmdpi.comresearchgate.netmdpi.com The study of chloritization processes, including the transformation of precursor minerals like biotite (B1170702) and hornblende into this compound, has also been a long-standing area of research in understanding rock alteration in various geological settings. wikipedia.orgfrontiersin.org

Multidisciplinary Significance of this compound in Contemporary Research

This compound's significance in contemporary research spans multiple disciplines, particularly in Earth science and aspects of chemistry. In Earth science, this compound minerals are crucial indicators of the physicochemical conditions during rock formation and alteration processes, including metamorphism, hydrothermal activity, and diagenesis. geologyscience.comresearchgate.netwikipedia.org Their presence and composition provide insights into temperature, pressure, fluid composition, and redox conditions of geological systems. mdpi.comresearchgate.netfrontiersin.org this compound is widely used as a geothermometer in studies of ore deposit genesis, metamorphism, and hydrothermal alteration. researchgate.netfrontiersin.org Furthermore, the study of authigenic this compound formation in sedimentary rocks, particularly in sandstone reservoirs, is vital for understanding reservoir quality and hydrocarbon migration. ifpenergiesnouvelles.frmdpi.comgeoscienceworld.org The interaction between subsurface thermal fluids and rocks can lead to the precipitation of minerals like this compound, influencing pore structures and fluid flow. researchgate.netifpenergiesnouvelles.fr

From a chemical perspective, while the this compound mineral is a complex silicate (B1173343), the this compound ion (ClO₂⁻) is of interest in various chemical processes. It is known as a strong disinfectant and oxidizing agent, with applications in water treatment. ontosight.ai Research also explores the surface and chemical properties of this compound minerals in aqueous suspensions, which is relevant to processes like mineral flotation and depression in the processing of mineral resources. researchgate.nettandfonline.com The interaction of this compound with fluids and its surface charge properties are critical aspects in these applications. researchgate.nettandfonline.com

Delineation of Research Scope: Beyond Fundamental Identification and Prohibited Domains

This article focuses strictly on the chemical compound "this compound" within the realm of advanced chemical and Earth science research. This includes detailed discussions on its occurrence, formation conditions, crystal chemistry, and its role as an indicator in geological processes. The scope extends to the analysis of its chemical composition in relation to its formation environment and its impact on rock properties, such as reservoir quality in sandstones and shales. mdpi.commdpi.com Detailed research findings regarding specific chemical variations and their implications for understanding geological history and resource exploration are included. geoscienceworld.orgmdpi.comfrontiersin.org

The article deliberately excludes fundamental identification guides for this compound minerals, which are considered outside the scope of "advanced research." Furthermore, in strict adherence to the instructions, this article does not include any information related to dosage, administration, safety profiles, or adverse effects of this compound in any form. Content from the specified prohibited sources (www.benchchem.com, www.smolecule.com, www.vulcanchem.com) has been excluded.

Detailed Research Findings and Data

Advanced research on this compound delves into its detailed chemical composition, crystal structure, and the conditions under which it forms. The chemical variability of this compound is a key focus, as it directly reflects the physicochemical environment of its formation. researchgate.netresearchgate.netfrontiersin.org

Studies utilizing techniques like Electron Probe Microanalysis (EPMA) provide detailed chemical analyses of this compound samples from various geological settings. mdpi.commdpi.comgoldschmidtabstracts.info These analyses reveal significant variations in the proportions of major elements such as Si, Al, Fe, and Mg. For instance, the Fe/(Fe+Mg) ratio in this compound can vary widely, ranging from approximately 0.12 to 0.8 in some study areas. researchgate.net This ratio is a sensitive indicator of the redox conditions and fluid chemistry during this compound formation. mdpi.commdpi.com

The formation temperature of this compound is another critical parameter investigated through various geothermometers based on this compound chemistry. researchgate.netmdpi.comresearchgate.netmdpi.com Empirical and thermodynamic models relate the elemental composition, particularly the Al content and Fe/(Fe+Mg) ratio, to the crystallization temperature. researchgate.netmdpi.commdpi.comfrontiersin.org Studies have reported this compound formation temperatures spanning a wide range, from low temperatures (e.g., 40-120°C in some diagenetic systems) to medium-high temperatures (e.g., 255-342°C in certain hydrothermal systems). mdpi.comfrontiersin.orggoldschmidtabstracts.infocambridge.orggeoscienceworld.org

The crystal chemistry of this compound, including cation substitutions and their impact on the layered structure, is also a subject of ongoing research. diva-portal.orgacs.orggeoscienceworld.orgresearcher.life Substitutions between Al, Fe, and Mg are common and influence the structural and chemical properties of this compound. researchgate.netfrontiersin.org For example, the substitution of Fe²⁺ with Mg²⁺ can promote chloritization. frontiersin.org The presence of Fe³⁺ in the this compound structure, particularly at lower formation temperatures, has also been investigated. researchgate.net

Detailed studies on the formation mechanisms of authigenic this compound in sedimentary rocks highlight the influence of factors such as the source of iron and magnesium ions, the pH of the fluid, and the availability of pore space. ifpenergiesnouvelles.frmdpi.com this compound can form through the alteration of precursor minerals or by direct precipitation from hydrothermal solutions. mdpi.com The conversion of clay minerals like saponite (B12675438), berthierine, and kaolinite (B1170537) into this compound through processes involving dissolution-crystallization and solid-state transformation are also investigated. cambridge.orggeoscienceworld.orggeoscienceworld.orgcapes.gov.br

The impact of this compound on reservoir quality in sandstones is a significant research area. Pore-lining this compound can inhibit quartz cementation and preserve primary porosity, while also providing intercrystalline micropores. mdpi.com However, the effect of this compound on pore spaces in shales can be more complex and is still being investigated, with some studies suggesting a potential negative correlation between this compound content and the specific surface area of micropores. mdpi.com The occurrence and morphology of this compound within pore spaces (e.g., grain-coating, pore-lining, pore-filling) influence its impact on reservoir properties. ifpenergiesnouvelles.frmdpi.commdpi.com

Research also explores the radiation damage effects in this compound, relevant to contexts such as the nuclear industry. acs.orgresearchgate.net Investigations using techniques like microfocus synchrotron reveal details about radiation damage manifestations in these layered silicates. acs.org

The multidisciplinary nature of this compound research is evident in studies that integrate mineralogy, geochemistry, and petrophysics to understand its role in various geological and chemical systems. mdpi.comfrontiersin.orgmdpi.com

Here is a sample data table illustrating typical compositional variations in this compound from different geological environments, based on research findings:

| This compound Type/Occurrence | SiO₂ (wt%) | Al₂O₃ (wt%) | FeO (wt%) | MgO (wt%) | Fe/(Fe+Mg) Ratio | Formation Temperature (°C) | Reference |

| Type-I (Biotite Alteration) | 22.19-25.28 | 16.98-20.74 | 26.17-38.53 | 5.29-13.06 | - | 195.7-283.0 | mdpi.com |

| Iron-rich this compound | - | - | High | Low | >0.5 | - | mdpi.commdpi.com |

| Mg-rich this compound | - | - | Low | High | <0.5 | - | frontiersin.org |

| Diagenetic Fe-rich this compound | - | - | - | - | - | 40-120 | cambridge.orggeoscienceworld.orgcapes.gov.br |

| Hydrothermal this compound | - | - | - | - | - | 200-350 | mdpi.comfrontiersin.org |

| This compound in U deposits | - | - | High | Low | >0.5 (reducing) | 130-260 | mdpi.commdpi.com |

Note: The FeO values in the table represent total Fe as FeO (FeOᵀ) where specified in the source. The Fe/(Fe+Mg) ratios and temperature ranges are based on interpretations and data presented in the cited research.

This table provides a snapshot of the chemical diversity observed in this compound depending on its formation environment, highlighting the utility of this compound composition as a proxy for understanding geological conditions.

Properties

IUPAC Name |

chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

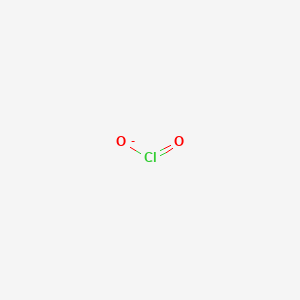

ClO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021522 | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |

| Record name | Chlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14998-27-7, 1318-59-8, 71949-90-1 | |

| Record name | Chlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorite ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mineralogical and Geochemical Aspects of the Chlorite Group Minerals

Genesis and Formation Environments of Chlorite (B76162) Group Minerals

This compound Group minerals form in diverse geological environments, including low- to medium-temperature metamorphic settings, igneous rocks as secondary minerals, hydrothermal systems, and deeply buried sediments wikipedia.orgmdpi.com. Their formation is influenced by factors such as temperature, pressure, fluid chemistry, and the composition of the precursor minerals fiveable.memdpi.comdiva-portal.org.

Hydrothermal Alteration Processes and Associated Mineralization

Hydrothermal alteration, involving the interaction of hot, mineral-rich fluids with surrounding rocks, is a significant process leading to the formation of this compound fiveable.meresearchgate.net. This compound is a common alteration mineral in hydrothermal systems and is often associated with ore deposits, including those of copper, uranium, and gold mdpi.comgeoscienceworld.orgslideshare.net. Hydrothermal alteration assemblages can exhibit zonal patterns, reflecting progressive rock buffering away from the ore zone siteoficial.ws.

In volcanic-hosted massive sulfide (B99878) (VMS) deposits, this compound-quartz associations are characteristic of stringer zones beneath the massive sulfides usgs.gov. Intense this compound-sericite-quartz-pyrite alteration can form envelopes around these zones usgs.gov. Pervasive alteration, where primary phases are extensively replaced by hydrothermal minerals, can lead to rocks composed largely of quartz, this compound, and sulfides in high-intensity zones usgs.gov.

Studies of specific ore districts, such as the Huangsha uranium mining area in SE China, indicate that this compound formed there is iron-rich (chamosite and clinochlore) and is a product of multiple stages of hydrothermal activity under medium to low-temperature conditions (average 233.2 °C) mdpi.comresearchgate.net. The formation mechanisms in such settings can involve dissolution-precipitation and dissolution-migration-precipitation mdpi.comresearchgate.net. In the Svärdsjö Zn-Pb-Cu deposit in Sweden, strong hydrothermal this compound-sericite alteration zones envelop mineralized marble units, indicating mass gains of Fe and Mg tandfonline.com.

Chloritization of Primary Silicates (e.g., Biotite (B1170702), Feldspar (B12085585), Hornblende)

Chloritization is a common alteration process where primary silicate (B1173343) minerals like biotite, feldspar, and hornblende are transformed into this compound wikipedia.orgslideshare.net. This occurs as a secondary process in igneous rocks wikipedia.orgslideshare.net.

Biotite chloritization involves the replacement of potassium in the interlayer by a brucite-like layer, leading to a volume increase researchgate.net. Both topotactic and low-angle replacement mechanisms have been observed researchgate.net. Partially chloritized biotite can contain lamellae of titanite and small patches of ilmenite (B1198559) mdpi.com.

Feldspar alteration to this compound can occur through metasomatism by Fe-Mg hydrothermal fluids mdpi.comresearchgate.net. This compound can be found irregularly distributed within feldspar, often coexisting with quartz, zircon, apatite, and magnetite mdpi.comresearchgate.net.

Hornblende can be largely chloritized usgs.gov. The hydration of hornblende to this compound can occur through direct hydration, with specific crystallographic orientation relationships between the two minerals researchgate.net. Chloritization of hornblende can produce adjacent opaque minerals researchgate.net.

Fluid-Mineral Interaction Dynamics in Ore Systems

Fluid-mineral interactions are fundamental to the formation of ore deposits and the associated hydrothermal alteration, including chloritization fiveable.me. Hot, mineral-rich fluids interact with host rocks, leading to chemical reactions that drive ore formation and produce distinctive alteration halos fiveable.me.

In porphyry ore systems, this compound and epidote are widely developed alteration minerals geoscienceworld.orgresearchgate.net. The composition of this compound can be sensitive to bulk-rock and fluid compositions, pH, temperature, and the fugacities of O₂, CO₂, and S researchgate.net. Studies in porphyry systems have shown that this compound composition can exhibit spatial trends, with variations in elements like Ti, V, Mg, Mn, Zn, Sr, Li, Ba, and Ca providing potential vectors for mineral exploration geoscienceworld.org. For instance, elevated Ti, V, and Mg in this compound can be deposit-proximal indicators geoscienceworld.org. The concentration of Al in the tetrahedral site of this compound has been widely used as a geothermometer geoscienceworld.orgmdpi.com.

The nature of ore fluids, often CO₂-H₂O-rich with relatively low salinity and near-neutral to slightly alkaline pH, influences the alteration patterns siteoficial.ws. Fluid-rock reactions can lead to the precipitation of ore minerals arizona.edu. In granite-related hydrothermal systems, the alteration of magmatic minerals like biotite, ilmenite, and feldspars to this compound, rutile, quartz, and sericite is a likely source of metals arizona.edu.

Diagenetic Formation in Sedimentary Basins

This compound also forms diagenetically in sedimentary basins at relatively low temperatures (e.g., 80–90 °C) ifpenergiesnouvelles.frifpenergiesnouvelles.fr. Diagenesis involves low-temperature alteration of sediments after deposition fiveable.me. Authigenic this compound can occur as grain-coating cement in sandstones, which can help preserve porosity by inhibiting quartz overgrowth ifpenergiesnouvelles.frgeoscienceworld.orgfrontiersin.org.

The formation of diagenetic this compound is influenced by the paleo-climatic environment, the nature of porewater fluids, and the availability of Fe and Mg ifpenergiesnouvelles.frifpenergiesnouvelles.fr. Sources of Fe and Mg can include clastic biotite, basic and volcanic rock fragments, or early diagenetic Fe minerals geoscienceworld.org. Authigenic this compound is predominantly precipitated in diagenetic fluids with a high pH that are rich in Fe²⁺ and Mg²⁺ ifpenergiesnouvelles.frifpenergiesnouvelles.fr.

Diagenetic this compound can be classified into different types based on its morphology, such as grain-coating, pore-lining, and rosette this compound ifpenergiesnouvelles.frifpenergiesnouvelles.fr. Grain-coating this compound is believed to form before significant compaction, while pore-lining this compound continues to form throughout diagenesis ifpenergiesnouvelles.frifpenergiesnouvelles.fr.

Neoformation and Transformation Pathways (e.g., Kaolinite (B1170537) to this compound)

Diagenetic this compound can form through neoformation (direct precipitation) or the transformation of precursor minerals mdpi.comgeoscienceworld.org. While direct precipitation from supersaturated solutions is more frequent in hydrothermal contexts, conversion of precursor phyllosilicates (e.g., 1:1 or 2:1 clays) is a significant pathway in diagenesis mdpi.comgeoscienceworld.org.

A key transformation pathway involves the conversion of kaolinite to this compound mdpi.comgeoscienceworld.orgdoi.org. This process can occur via direct dissolution of kaolinite and crystallization of this compound, or through the transformation of kaolinite to an intermediate smectite phase that subsequently converts to this compound geoscienceworld.org. The kaolinite-to-chlorite conversion can involve dissolution-crystallization and/or solid-state transformation mechanisms mdpi.comgeoscienceworld.org. In Fe-rich systems, kaolinite can be replaced by Fe-rich tri-trioctahedral-like this compound via dissolution-crystallization mdpi.com. In Al-rich systems, kaolinite can transform into sudoite (a di-trioctahedral MgAl-chlorite) via tosudite (a mixed-layer this compound-smectite) mdpi.com.

Other transformation pathways for this compound formation from precursors include the conversion of saponite (B12675438) to this compound, often through a corrensite intermediate, and the transformation of berthierine to this compound geoscienceworld.org. The saponite-to-chlorite conversion is common in various diagenetic and low-grade metamorphic environments geoscienceworld.org. The berthierine-to-chlorite transition occurs in iron-rich and reducing environments geoscienceworld.org.

Controls of Porewater Chemistry and Diagenetic Conditions

Porewater chemistry and diagenetic conditions exert strong controls on the formation and distribution of diagenetic this compound diva-portal.orgresearchgate.net. The presence of specific ions in pore fluids is crucial; for example, Al³⁺, Mg²⁺, and Fe²⁺ are essential for this compound formation during fluid-rock interactions mdpi.com.

Experimental studies using estuarine sediments have shown that fluid composition dictates mineralogical transformations mdpi.com. Mg-rich chlorites were produced in certain synthetic solutions, while Fe-rich chlorites formed in estuarine water, aligning with diagenetic trends in coastal environments mdpi.com. Saline water and the presence of electrolytes can favor this compound formation in marine deltas ifpenergiesnouvelles.frifpenergiesnouvelles.fr.

Temperature and pressure are also critical diagenetic conditions fiveable.memdpi.com. This compound is known to form at relatively low temperatures during diagenesis ifpenergiesnouvelles.frifpenergiesnouvelles.fr. The supply of Fe-Mg-rich materials and the geochemical conditions, particularly a high pH (alkali-rich environment) and richness in Fe²⁺ and Mg²⁺, control the growth of authigenic this compound ifpenergiesnouvelles.frifpenergiesnouvelles.fr.

The diagenetic evolution of siliciclastic deposits, including this compound formation, is influenced by detrital composition, pore-water chemistry, depositional facies, paleo-climatic conditions, and the burial-thermal history of the basin diva-portal.org. The distribution of diagenetic alterations can be linked to the sequence stratigraphic framework, which provides information on pore water chemistry and detrital composition diva-portal.orgdiva-portal.org.

Metamorphic Crystallization and Prograde/Retrograde Reactions

This compound is a characteristic mineral of low- to medium-grade metamorphic rocks, forming at temperatures typically up to 400°C and pressures up to a few kilobars. alexstrekeisen.it It is a key mineral in the greenschist facies, which is characterized by temperatures near 450°C and pressures near 5 kbar. wikipedia.org this compound can form during prograde metamorphism, the process where mineral assemblages change in response to increasing temperature and pressure. britannica.com In metacarbonate rocks, prograde reactions can involve this compound, calcite, and quartz reacting to form calcic amphibole, anorthite, CO₂, and H₂O. geoscienceworld.orgmsaweb.org Prograde this compound may remain as inclusions within newly formed minerals like amphibole if not entirely consumed by the reaction. msaweb.org

Retrograde metamorphism occurs as temperature and pressure decrease, potentially leading to the reversal of prograde reactions. britannica.comtulane.edu this compound can form during retrograde metamorphism through the alteration of pre-existing minerals such as biotite, hornblende, pyroxene (B1172478), and garnet. wikipedia.orgalexstrekeisen.it This process often involves hydration reactions, where water is incorporated into the mineral structure. msaweb.orgoup.com Retrograde this compound intergrowths with minerals like amphibole can show distinct structural relationships compared to prograde occurrences, often associated with fractures where fluids were present. geoscienceworld.orgmsaweb.org The efficiency of retrograde reactions is often limited by the availability of water, which may have been expelled during prograde dehydration. britannica.comtulane.edu

Experimental Analogues of this compound Formation

Experimental studies have been conducted to understand the formation of this compound under simulated geological conditions. Hydrothermal reactor experiments have synthesized authigenic this compound coatings on detrital grains, mimicking processes that occur during burial diagenesis in sandstones. geoscienceworld.orgcambridge.orgfrontiersin.org These experiments have shown that the formation of grain-coating this compound can occur at temperatures between 200°C and 250°C under water vapor pressure over several weeks. cambridge.org

Research indicates that this compound can form from various mineral precursors, including kaolinite and smectite. geoscienceworld.orgresearchgate.netgeoscienceworld.org Experiments using kaolinite as a starting material have shown this compound formation at temperatures of 200°C and 250°C. geoscienceworld.orgresearchgate.net Two main pathways for this compound formation from kaolinite have been identified: direct dissolution of kaolinite and crystallization of this compound, and transformation of kaolinite to an intermediate smectite phase which then converts to this compound. geoscienceworld.orgresearchgate.net The conversion of smectite to this compound may involve solid-state transformation, dissolution, and precipitation. researchgate.net The presence of metallic iron has also been shown to trigger the formation of iron-rich this compound from smectite in experimental settings. geoscienceworld.org

Crystallographic and Structural Characteristics of this compound Polytypes

This compound minerals are primarily monoclinic, although triclinic and orthorhombic polymorphs also exist. wikipedia.orgalexstrekeisen.itchemeurope.commindat.org They are phyllosilicates with a layered structure. wikipedia.orgchemeurope.comscispace.com The structure consists of alternating 2:1 layers (talc-like) and interlayer sheets (brucite-like). chemeurope.comminsocam.org The 2:1 layer is composed of two tetrahedral sheets sandwiching an octahedral sheet. wisc.edu The interlayer space between the 2:1 layers is filled by an octahedral sheet, typically containing Mg²⁺ and Fe³⁺. chemeurope.com

Atomic Arrangements and Layer Stacking in this compound Structures

The atomic arrangement in this compound involves tetrahedral sheets where silicon and aluminum are coordinated with oxygen, and octahedral sheets where magnesium, iron, and aluminum are coordinated with hydroxyl groups. wisc.edu The stacking sequence of the 2:1 layers and interlayer sheets gives rise to different this compound polytypes. wisc.eduscispace.comminsocam.org Theoretically, twelve unique one-layer polytypes are possible based on the arrangement of the brucite-like sheet relative to the talc-like layer and the stacking of subsequent layers. scispace.comminsocam.org These polytypes differ in their cell shape and symmetry. rruff.info

Layer stacking disorder is common in chlorites, which can be characterized using techniques like X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM). minsocam.orgrruff.infominsocam.org Studies using XRD pattern simulation can determine stacking sequences, including shifts and rotations of layers. rruff.info HRTEM images can help distinguish between different one-layer polytypes and characterize stacking disorder. minsocam.orgminsocam.org The IIbb polytype with a monoclinic-shaped unit cell (β ≈ 97°) has been observed in studied chlorites. rruff.info

Structural Response to Pressure and Temperature Regimes

The crystal structure of this compound responds to changes in pressure and temperature, which influences its stability and composition. wikipedia.orgalexstrekeisen.itchemeurope.compierrelanari.comscispace.com High-pressure, low-temperature conditions, typical of subduction zones, can result in chlorites with aluminum contents and vacancies similar to those formed at much lower temperature and pressure. pierrelanari.comscispace.com At low pressures, the amount of aluminum in certain octahedral sites increases almost linearly with temperature. pierrelanari.com

Studies on the thermal behavior of this compound using diffraction methods show that structural parameters change with temperature. geoscienceworld.org For example, the tetrahedral rotation angle can decrease with increasing temperature. geoscienceworld.org High-pressure studies on this compound indicate that the main structural deformations occur in the interlayer region, affecting hydrogen bonds. arizona.edu The compressibility of this compound can be combined with thermal expansion data to formulate equations of state that describe the relationship between volume, pressure, and temperature for specific this compound compositions. geoscienceworld.orgarizona.edu The presence of iron can shift the thermal stability of this compound to lower temperatures compared to iron-free compositions. arizona.edu

Geochemistry of this compound Group Minerals

The chemical composition of this compound group minerals is highly variable due to extensive elemental substitutions. wikipedia.orgalexstrekeisen.itchemeurope.com This variability is a crucial indicator of the physicochemical conditions during this compound formation and can be used for thermobarometric estimates and understanding hydrothermal alteration processes. frontiersin.orgmdpi.compierrelanari.com

Major and Trace Element Systematics and Substitutional Mechanisms

Major elements in this compound typically include Si, Al, Mg, and Fe. wikipedia.orgalexstrekeisen.itchemeurope.commdpi.com Substitutional mechanisms involving these elements are fundamental to the compositional range of chlorites. Common substitutions include the exchange between Fe²⁺ and Mg²⁺, which forms a complete solid solution series between magnesium-rich clinochlore and iron-rich chamosite. wikipedia.orgmdpi.com Another significant substitution is the Tschermak substitution, which involves the coupled replacement of Si⁴⁺ by Al³⁺ in the tetrahedral site and the substitution of (Mg²⁺, Fe²⁺) by Al³⁺ in the octahedral site (AlᴵV + AlᴵVI ⇔ SiᴵV + (Mg,Fe)ᴵVI). mdpi.commdpi.com Dioctahedral-trioctahedral substitution, where three divalent cations are replaced by a vacancy and two trivalent cations (3(Mg²⁺, Fe²⁺) ⇔ □ + 2Al³⁺), also contributes to compositional variations, particularly affecting the presence of vacancies in the structure. scispace.commdpi.comzarmesh.com

Besides major elements, this compound can incorporate various trace elements. The concentration and distribution of trace elements in this compound can provide insights into the composition of hydrothermal fluids and the ore-forming potential of a system. frontiersin.orgmdpi.comresearchgate.net For example, variations in elements like Ti, Mn, Co, Ni, Zn, Sr, Li, As, Ca, and Y in this compound have been used as indicators in the exploration for certain ore deposits. frontiersin.orgzarmesh.comresearchgate.net Geochemical studies have shown that the composition of this compound can be influenced by factors such as temperature, pressure, whole-rock composition, and fluid properties. frontiersin.orgmdpi.comzarmesh.com

Data Table: Major this compound End-Members and Idealized Chemical Formulas

| This compound End-Member | Idealized Chemical Formula |

| Clinochlore | (Mg₅Al)(AlSi₃)O₁₀(OH)₈ |

| Chamosite | (Fe₅Al)(AlSi₃)O₁₀(OH)₈ |

| Nimite | (Ni₅Al)(AlSi₃)O₁₀(OH)₈ |

| Pennantite | (Mn,Al)₆(Si,Al)₄O₁₀(OH)₈ |

Note: These are idealized formulas, and natural compositions can vary due to substitutions.

Detailed research findings highlight the use of this compound chemistry as a tool in understanding geological processes. For instance, the Fe/(Fe+Mg) ratio and Al content in this compound have been correlated with the temperature and pressure of formation. pierrelanari.comscispace.com Studies in hydrothermal ore deposits have demonstrated systematic variations in this compound composition with respect to the mineralization center, indicating the potential of this compound geochemistry for ore vectoring. frontiersin.orgzarmesh.comresearchgate.net

Fe-Mg Isomorphism and End-Member Compositional Variations

One of the most prominent compositional variations within the this compound group is the extensive solid solution between iron (Fe) and magnesium (Mg). This Fe-Mg isomorphism occurs primarily in the octahedral sites of both the 2:1 layer and the interlayer brucite-like sheet. The degree of Fe-Mg substitution is largely controlled by the availability of these elements in the environment and the prevailing temperature and oxygen fugacity conditions.

The this compound group is often described in terms of idealized end-members, although natural chlorites are typically solid solutions between these extremes. Key Fe-Mg end-members include:

Clinochlore: Mg₅Al(Si₃Al)O₁₀(OH)₈ (Mg-rich)

Chamosite: Fe₅Al(Si₃Al)O₁₀(OH)₈ (Fe²⁺-rich)

Penninite: A variety often considered Mg-rich with specific structural characteristics.

Ripidolite: Intermediate Fe-Mg compositions.

The substitution can be complex, involving coupled substitutions to maintain charge balance, such as (Fe²⁺, Mg²⁺) ↔ Al³⁺ in octahedral sites, often coupled with Si⁴⁺ ↔ Al³⁺ in tetrahedral sites. The ratio of Fe/(Fe+Mg) is a fundamental parameter used to classify this compound compositions and often correlates with formation temperature and oxygen fugacity. For instance, Fe-rich chlorites (chamosite) are common in reducing environments or iron-rich rocks, while Mg-rich chlorites (clinochlore) are typical in ultramafic or Mg-rich rocks.

The compositional space of this compound can be visualized using ternary or quadrilateral diagrams plotting the relative proportions of Fe, Mg, and Al. The total Al content (Al_tot) is also a critical compositional parameter, reflecting the extent of Al substitution in both tetrahedral and octahedral sites, and is often used as a geothermometer.

Data Table 3.3.1.1: Idealized End-Member Compositions (Conceptual) (Note: This table is intended to be interactive, allowing users to view different end-members and their generalized formulas.)

| End-Member Name | Generalized Formula | Key Cation Substitution Focus |

| Clinochlore | Mg₅Al(Si₃Al)O₁₀(OH)₈ | Mg-rich |

| Chamosite | Fe₅Al(Si₃Al)O₁₀(OH)₈ | Fe²⁺-rich |

| Penninite | Mg₅Al(Si₃Al)O₁₀(OH)₈ (variety) | Mg-rich |

| Ripidolite | (Fe,Mg)₅Al(Si₃Al)O₁₀(OH)₈ | Intermediate Fe-Mg |

Detailed research findings show that the Fe-Mg ratio and Al content in this compound vary systematically with metamorphic grade and hydrothermal alteration intensity. Studies using electron microprobe analysis (EPMA) and X-ray diffraction (XRD) have established relationships between this compound composition and peak metamorphic temperature, allowing this compound to be used as a geothermometer in low- to medium-grade metamorphic rocks.

Incorporation of Minor and Trace Elements (e.g., Mn, Zn, Ti, V)

Beyond the major elements (Si, Al, Fe, Mg, O, H), this compound structures can accommodate a variety of minor and trace elements. These elements substitute into specific crystallographic sites, primarily the octahedral sites, and their concentrations are highly sensitive to the composition of the parent rock or altering fluid, as well as temperature, pressure, and redox conditions.

Common minor and trace elements found in this compound include:

Manganese (Mn): Often substitutes for Fe²⁺ and Mg²⁺ in octahedral sites. Mn concentration can be elevated in chlorites formed from Mn-rich protoliths or fluids.

Zinc (Zn): Typically substitutes for Fe²⁺ and Mg²⁺ in octahedral sites. Zn enrichment in this compound is often associated with hydrothermal systems, particularly those related to base metal mineralization.

Titanium (Ti): Can substitute for Si⁴⁺ in tetrahedral sites or Fe/Mg/Al in octahedral sites, often coupled with other substitutions for charge balance. Ti content can be influenced by temperature and the presence of Ti-bearing minerals in the source.

Vanadium (V): Usually substitutes for Fe³⁺ or Al³⁺ in octahedral sites. V concentration can be related to the redox state of the system and the presence of V in the source.

Nickel (Ni) and Cobalt (Co): Substitute for Fe²⁺ and Mg²⁺ in octahedral sites, often reflecting the composition of ultramafic or mafic protoliths.

Chromium (Cr): Substitutes for Al³⁺ or Fe³⁺ in octahedral sites, also common in chlorites from ultramafic rocks.

Lithium (Li): Can substitute in octahedral sites, sometimes associated with specific types of hydrothermal systems.

The partitioning behavior of these trace elements between this compound and coexisting minerals or fluids is complex and depends on crystal-chemical controls (ionic radius, charge) and external conditions. Analyzing the trace element chemistry of this compound using techniques like Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) provides a detailed fingerprint of the mineral's formation environment.

Data Table 3.3.1.2: Common Trace Elements in this compound and Substitution Sites (Conceptual) (Note: This table is intended to be interactive, allowing users to view typical trace elements and their likely substitution sites.)

| Trace Element | Typical Substitution Site(s) | Notes |

| Mn | Octahedral (Fe²⁺, Mg²⁺) | Common in Mn-rich environments |

| Zn | Octahedral (Fe²⁺, Mg²⁺) | Indicator in hydrothermal systems |

| Ti | Tetrahedral (Si⁴⁺), Octahedral | Influenced by temperature, source Ti |

| V | Octahedral (Fe³⁺, Al³⁺) | Related to redox conditions |

| Ni, Co | Octahedral (Fe²⁺, Mg²⁺) | Reflects mafic/ultramafic source |

| Cr | Octahedral (Al³⁺, Fe³⁺) | Reflects ultramafic source |

| Li | Octahedral | Can indicate specific fluid compositions |

Detailed research highlights that the concentrations and ratios of specific trace elements (e.g., Zn/Fe, Mn/Fe, V/Cr) can serve as powerful discriminants for different geological processes or fluid sources.

Geochemical Fingerprinting and Ore Deposit Vectoring

The systematic variations in both major and trace element composition make this compound an excellent tool for geochemical fingerprinting and vectoring towards ore deposits. This compound is a common alteration mineral in many types of hydrothermal ore systems (e.g., porphyry, epithermal, VMS, orogenic gold), forming as a result of fluid-rock interaction. The composition of this alteration this compound reflects the temperature, pressure, pH, redox state, and the metal and ligand content of the mineralizing fluid.

Geochemical fingerprinting involves analyzing the composition of this compound from altered rocks to identify the source of the altering fluid, the type of alteration process, or the specific geological environment. For example, this compound compositions can distinguish between different stages of alteration within a single deposit or between alteration associated with mineralization versus barren alteration.

Ore deposit vectoring utilizes systematic spatial variations in this compound composition to infer proximity to mineralization. As hydrothermal fluids evolve chemically and thermally while moving through the crust, the composition of the this compound precipitating from these fluids changes predictably. For instance:

Temperature Gradients: The Fe/(Fe+Mg) ratio and Al content of this compound are often correlated with temperature. Changes in these parameters can indicate temperature gradients away from a heat source, often associated with mineralization.

Fluid Chemistry Gradients: Trace element concentrations in this compound can change systematically as fluid-rock ratios vary, metals precipitate, or fluid pH/redox evolves. Elements like Zn, Mn, Co, Ni, V, Ti, and Li have been shown to exhibit zoning patterns around ore bodies. For example, increasing Zn or Mn in this compound might indicate increasing proximity to certain types of base metal mineralization.

Fluid Source/Pathway: Distinct trace element signatures can help identify the source of the mineralizing fluids (e.g., magmatic, metamorphic, meteoric) and map fluid flow pathways.

Data Table 3.3.2: Conceptual this compound Compositional Trends for Ore Vectoring (Note: This table is intended to be interactive, illustrating potential compositional trends relative to an idealized ore zone.)

| Compositional Parameter | Typical Trend Approaching Ore Zone (Conceptual) | Potential Interpretation |

| Fe/(Fe+Mg) Ratio | Increase or Decrease (deposit dependent) | Reflects temperature, fluid source, redox |

| Al_tot | Increase or Decrease (deposit dependent) | Reflects temperature, fluid composition |

| Zn Concentration | Often Increases | Proximity to base metal mineralization |

| Mn Concentration | Often Increases | Proximity to certain base metal/carbonate mineralization |

| Ti Concentration | Often Decreases | Cooling fluid, proximity to high-T source |

| V Concentration | Varies with redox | Changes in oxygen fugacity |

Detailed research findings from numerous ore districts demonstrate the efficacy of this compound chemistry as a vectoring tool. Studies have successfully used this compound compositional maps to delineate alteration halos and target exploration drilling in various deposit types, including porphyry copper-gold, epithermal gold-silver, and orogenic gold systems. The specific elements and trends used for vectoring are often deposit-type and district-specific, requiring calibration based on known mineralization.

Isotopic Systematics in this compound Geochemistry (e.g., Oxygen, Hydrogen)

Stable isotopes, particularly oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O) and hydrogen (²H/¹H, expressed as δD), incorporated into the crystal structure of this compound provide valuable information about the temperature of formation and the source and evolution of the fluids from which the this compound crystallized. This compound contains oxygen in its silicate framework and hydroxyl groups (OH), and hydrogen in its hydroxyl groups, making it suitable for O and H isotopic analysis.

The isotopic composition of this compound is controlled by:

The isotopic composition of the fluid from which it precipitated.

The temperature of equilibrium fractionation between the fluid and the this compound.

Subsequent isotopic exchange or alteration processes.

Oxygen Isotopes (δ¹⁸O): The δ¹⁸O value of this compound is primarily determined by the δ¹⁸O of the water (fluid) and the temperature of formation. At higher temperatures, the fractionation between water and silicate minerals like this compound is smaller. Measuring the δ¹⁸O of this compound, and ideally coexisting minerals, allows for the estimation of formation temperature if the fluid composition is known or assumed, or estimation of fluid composition if the temperature is known (e.g., from mineral assemblages or fluid inclusions). δ¹⁸O values can help distinguish between fluids of different origins, such as magmatic water, metamorphic water, meteoric water, or seawater, as these fluid sources typically have distinct δ¹⁸O ranges.

Hydrogen Isotopes (δD): The δD value of this compound, specifically the hydrogen in the hydroxyl groups, is primarily determined by the δD of the water and the temperature of formation. Similar to oxygen, there is a temperature-dependent fractionation between water and the hydroxyl hydrogen in this compound. δD analysis is particularly useful for tracing the involvement of meteoric water, which typically has very low δD values, especially at high latitudes or altitudes. Magmatic and metamorphic waters generally have higher δD values.

Combined O and H isotopic analysis (δ¹⁸O vs. δD plots) of this compound and coexisting minerals is a powerful technique for:

Estimating formation temperatures.

Identifying the source(s) of hydrothermal fluids.

Understanding fluid mixing processes.

Tracing water-rock interaction pathways.

Distinguishing between different alteration events.

Data Table 3.3.3: Isotopic Applications in this compound Geochemistry (Conceptual) (Note: This table is intended to be interactive, summarizing the information gained from isotopic analysis.)

| Isotopic System | Analyzed Component in this compound | Primary Information Gained |

| Oxygen (δ¹⁸O) | Silicate framework, OH groups | Formation Temperature, Fluid Source (δ¹⁸O_fluid) |

| Hydrogen (δD) | OH groups | Formation Temperature, Fluid Source (δD_fluid), Meteoric water |

Detailed research findings using isotopic analysis of this compound have provided fundamental insights into the hydrodynamics and thermal regimes of various geological systems, including geothermal fields, metamorphic belts, and particularly hydrothermal ore deposits, where isotopic signatures can help constrain the origin and evolution of mineralizing fluids.

Compound Names and PubChem CIDs

This article focuses on the this compound group minerals, which are complex solid solutions rather than single discrete chemical compounds with unique PubChem CIDs. The PubChem database is primarily oriented towards discrete chemical substances. Below are the key elements that constitute the this compound group minerals, along with their PubChem CIDs where applicable for the elemental form.

| Name | PubChem CID | Notes |

| Iron (Fe) | 23931 | Major component of Fe-rich chlorites |

| Magnesium (Mg) | 23932 | Major component of Mg-rich chlorites |

| Aluminum (Al) | 23933 | Major component (tetrahedral & octahedral) |

| Silicon (Si) | 23934 | Major component (tetrahedral) |

| Oxygen (O) | 24184 | Major component (framework & hydroxyl) |

| Hydrogen (H) | 784 | Major component (hydroxyl) |

| Manganese (Mn) | 23936 | Common minor/trace element |

| Zinc (Zn) | 23937 | Common minor/trace element |

| Titanium (Ti) | 23950 | Common minor/trace element |

| Vanadium (V) | 23977 | Common minor/trace element |

| Nickel (Ni) | 23978 | Common minor/trace element |

| Cobalt (Co) | 23979 | Common minor/trace element |

| Chromium (Cr) | 23976 | Common minor/trace element |

| Lithium (Li) | 23951 | Common minor/trace element |

| This compound Group Minerals | N/A | Complex solid solution mineral group |

Advanced Analytical Methodologies for Chlorite Characterization

Spectroscopic Techniques for Chlorite (B76162) Ion Analysis

Spectroscopic methods, which involve the interaction of electromagnetic radiation with the this compound ion, provide valuable tools for both qualitative and quantitative analysis.

UV-Vis Spectrophotometry and Colorimetric Methods

UV-Vis spectrophotometry and colorimetric methods are widely used for this compound analysis, often relying on reactions that produce a colored product or cause a change in absorbance that is proportional to the this compound concentration. Direct UV absorption measurements of this compound solutions can be performed, with characteristic wavelengths including a maximum absorption at 260 nm, a minimum at 239 nm, and an isosbestic point at 248 nm. The molar absorptivity coefficients at these wavelengths have been estimated as 155.2 ± 0.6 L cm⁻¹ mol⁻¹, 104.5 ± 1.0 L cm⁻¹ mol⁻¹, and 69.0 ± 1.2 L cm⁻¹ mol⁻¹, respectively. This direct spectrophotometric approach can be selective even in the presence of common contaminants like chlorine dioxide, chloride, and chlorate (B79027). nih.govresearchgate.net

Colorimetric methods often involve the reaction of this compound with a chromogenic reagent. For instance, a flow method utilizing spectrophotometric detection for determining this compound in drinking water is based on the reaction of this compound ions with iron(II) in an acidic environment. The analytical signal is measured for the colored Fe(II)/o-phenanthroline complex at 512 nm. This method has demonstrated linearity in the concentration range of 0.1 to 6.0 mg L⁻¹, with a precision (RSD) below 0.40%. The limit of detection (LOD) and limit of quantification (LOQ) were estimated as 0.01 and 0.03 mg L⁻¹, respectively. researchgate.netuw.edu.pl

Another colorimetric approach for determining chlorine dioxide and this compound in drinking water utilizes Lissamine Green B (LGB). Chlorine dioxide reacts with LGB, causing a decrease in absorbance proportional to the chlorine dioxide concentration. An improved method incorporates a horseradish peroxidase (HRP)-catalyzed conversion of this compound ion to chlorine dioxide, allowing for the simultaneous determination of this compound concentration. researchgate.netnih.gov

While some colorimetric methods, like the DPD method, were traditionally used for chlorine dioxide, concerns over this compound interference have led to their re-evaluation, although some are still approved by regulatory bodies like the EPA. palintest.com

Chemiluminescence Detection and Flow Injection Analysis

Chemiluminescence detection involves measuring the light emitted from a chemical reaction, which can be triggered by the presence of this compound. Although much of the research in chemiluminescence for reactive chlorine species focuses on hypothis compound (B82951), the principle can be applied or coupled with methods for this compound analysis.

Flow Injection Analysis (FIA) is a technique where a sample is injected into a continuous flow of a carrier stream, and reactions and detection occur within the flowing stream. FIA systems can be coupled with various detectors, including spectrophotometric and potentiometric detectors, for this compound determination. researchgate.neticm.edu.plscispace.com For example, a flow method with spectrophotometric detection for this compound in drinking water, as mentioned earlier, is implemented using a flow system coupled to a UV-Vis spectrophotometer. researchgate.netuw.edu.pl Gas-diffusion flow injection analysis has been reported for detecting low concentrations of chlorine dioxide in water using a chemiluminescence flow-through detector cell. While this directly measures chlorine dioxide, the formation of this compound from chlorine dioxide in water makes this relevant to understanding related analytical techniques. cdc.gov

Chromatographic Separations of this compound Species

Chromatographic methods are essential for separating this compound from other ions and matrix components before detection, improving selectivity and accuracy.

Ion Chromatography (IC) for Aqueous and Solid Matrices

Ion Chromatography (IC) is a widely recognized and standard method for the determination of oxyhalides, including this compound, in water and other matrices. palintest.comcdc.gov IC separates ions based on their affinity for an ion-exchange stationary phase, followed by detection, commonly using suppressed conductivity. unil.ch

IC is applicable to a variety of aqueous matrices, including drinking water, surface water, groundwater, and wastewaters. cdc.govwisc.eduunesp.br It can also be applied to solid matrices after appropriate extraction or digestion procedures. unil.chwisc.edu For instance, IC has been used to determine chlorate in solid agar (B569324) samples after a simple sample pretreatment to prevent gelation. thermofisher.com Sample preparation for solid matrices might involve techniques like acid digestion or alkali fusion, although compatibility with the IC separation is crucial. unil.ch

Various columns and eluents are employed in IC for this compound analysis. The Dionex IonPac AS19 column, a high-capacity column designed for use with hydroxide (B78521) eluents, has been used for determining trace bromate, this compound, and chlorate in complex matrices. thermofisher.com Other columns like the Dionex AS9-HC have also been used. researchgate.net Hydroxide eluents, often electrolytically generated, offer advantages such as a wider linear working range for anions and improved sensitivity compared to conventional carbonate eluents. thermofisher.com

Detection limits for this compound using IC with conductivity detection typically range from 0.01 to 0.03 mg/L. cdc.gov Methods using ion-spray mass spectrometry coupled with IC have been developed, offering greater ion selectivity and sensitivity. cdc.gov With postcolumn derivatization of this compound ions to tribromate ions, detection limits on the order of 0.4 µg/L have been achieved. cdc.gov IC methods have been validated for various water matrices, and studies have assessed matrix effects in samples like wastewater. unesp.br

Here is a summary of some IC methods for this compound analysis:

| Method / Column | Eluent | Detection | Matrix | Detection Limit (approx.) | Reference |

| Standard Method 4110 | Not specified | Ion Chromatography | Water | Not specified | palintest.com |

| Dionex IonPac AS19 | Hydroxide | Conductivity | Complex matrices, Agar samples | Not specified | thermofisher.com |

| Dionex AS9-HC | Sodium carbonate | Conductivity | Chlorinated food | Not specified | researchgate.net |

| IC with conductivity detector | Not specified | Conductivity | Drinking water | 0.012-0.017 mg/L | researchgate.net |

| IC with ion-spray MS | Not specified | Ion-spray Mass Spec | Not specified | Improved sensitivity | cdc.gov |

| IC with postcolumn deriv. | Not specified | Spectrophotometric | Not specified | 0.4 µg/L | cdc.gov |

| AS19-HC analytical column | KOH 25 mmol/L | Suppressed conductivity | Treated drinking waters | Not specified | researchgate.net |

Electrochemical Methods for this compound Detection and Quantification

Electrochemical methods measure the electrical properties of a solution as a function of analyte concentration, offering sensitive and often portable options for this compound analysis.

Amperometric Titration and Potentiometric Flow Injection

Amperometric titration is considered a reliable and sensitive technique for quantifying various chlorine species, including this compound. researchgate.net This method involves measuring the change in current as a titrant is added to the sample. For this compound, amperometric titration with phenylarsine (B13959437) oxide is a common approach. By performing titrations at different pH values and with the addition of iodide, different chlorine fractions, including this compound, can be determined separately. nemi.gov Disposable amperometric sensors are also available for determining this compound in drinking water. These methods often involve adding reagents to the sample and measuring current flow at a fixed voltage. regulations.gov

Potentiometric methods measure the potential difference between two electrodes, which changes with the concentration of the analyte. Potentiometric flow injection techniques have been developed for the determination of various ions, including chloride, and can be adapted for oxychlorine species. scispace.comjst.go.jptandfonline.comnih.gov A rapid potentiometric flow injection technique has been developed for the simultaneous determination of oxychlorine species like this compound and chlorate, using a redox electrode detector. This method relies on detecting a transient potential change due to chlorine generated by the reaction of oxychlorine species with chloride in a potential buffer solution. researchgate.net Ion-selective electrodes (ISEs) are often used in potentiometry. While many potentiometric applications focus on chloride, the development of ISEs selective for this compound could enable direct potentiometric determination in flow injection systems. tandfonline.com

Differential pulse voltammetry (DPV), an electrochemical technique, has also been presented as a method for the qualitative and quantitative detection of this compound. This method has shown robustness and selectivity, with minimal interference from other chlorooxo anions except iodide. wiley.comresearchgate.net

Here is a summary of some electrochemical methods for this compound analysis:

| Method | Principle | Application / Matrix | Key Features | Reference |

| Amperometric Titration | Measurement of current during titration | Water, Chlorine species mixtures | Reliable, sensitive, can differentiate chlorine fractions | researchgate.netnemi.gov |

| Disposable Amperometric Sensors | Measurement of current at fixed voltage | Drinking water | Portable, pre-calibrated sensors | regulations.gov |

| Potentiometric Flow Injection | Measurement of potential in a flow system | Water, Oxychlorine species | Rapid, can be simultaneous for multiple species | researchgate.netscispace.com |

| Differential Pulse Voltammetry | Measurement of current pulses as potential changes | Aqueous and non-aqueous media | Robust, selective against other chlorooxo anions (except iodide), quantitative | wiley.comresearchgate.net |

Micro-analytical Techniques for this compound Mineral Analysis

Micro-analytical techniques provide spatially resolved information about the chemical composition, structure, and morphology of this compound minerals at the micrometer scale and below. These techniques are essential for differentiating this compound species, identifying elemental substitutions, and understanding textural relationships within rocks. lyellcollection.org

Electron Probe Microanalysis (EPMA) and Energy Dispersive Spectroscopy (EDS)

Electron Probe Microanalysis (EPMA) is a widely used microanalytical technique for quantitatively determining the elemental composition of solid materials, including minerals, at a spatial scale of approximately one micrometer laterally and in depth. wisc.edu EPMA utilizes both wavelength-dispersive spectrometers (WDS) and energy-dispersive spectrometers (EDS) to measure characteristic X-rays emitted when an electron beam interacts with the sample. wisc.edu EDS, often coupled with Scanning Electron Microscopy (SEM), provides rapid qualitative and semi-quantitative elemental analysis by detecting and processing the unique X-ray signatures of elements. min-eng.comgeoscienceworld.org

EPMA is particularly valuable for determining the major and minor element composition of this compound, such as Si, Al, Fe, Mn, Mg, Ca, Na, K, Ti, Ni, Cr, P, F, and Cl. ugr.es This compositional data is critical for classifying different this compound types and can be used to estimate formation temperatures using various this compound geothermometry methods. mdpi.commdpi.com For instance, EPMA studies have revealed a wide range of Fe and Mg content in chlorites, leading to their classification as Diabantite/Pycnothis compound in some mineralized zones. mdpi.com The technique can also reveal changes in elemental composition associated with alteration processes, such as the breakdown of biotite (B1170702) into this compound, which involves changes in the concentrations of elements like Si, K, Ti, H₂O, Mg, Fe, and Mn. mdpi.com

While EPMA provides high spatial resolution for quantitative analysis of major and minor elements, it is generally slower and more labor-intensive than some automated SEM-EDS techniques for quantifying mineral proportions or different compositional types of this compound in a sample. lyellcollection.org EDS analysis can provide an approximate quantification of elements and can indicate whether this compound is generally Fe-rich or Mg-rich. lyellcollection.org However, differentiating this compound from other Fe-Mg-rich clay minerals like berthierine can be challenging using BSEM-EDS alone. lyellcollection.org

Automated SEM-EDS systems, such as QEMSCAN®, have been developed to differentiate, quantify, and image different compositional types of this compound based on ratios like Fe:Mg in thin sections and grain mounts. lyellcollection.orglyellcollection.org This approach allows for the visualization of the spatial distribution and textural context of different this compound compositions within a rock. lyellcollection.orglyellcollection.org

Research findings using EPMA have shown variations in this compound composition related to different formation modes, such as replacement of ferromagnesian minerals or precipitation from hydrothermal solutions. mdpi.com For example, chlorites in some uranium mining areas show variations in SiO₂, Al₂O₃, FeO, and MgO content depending on their type and origin. mdpi.com

Below is an example table illustrating the range of major element compositions in different types of this compound from a uranium mining area, as determined by electron microprobe analysis. mdpi.com

| This compound Type | SiO₂ (wt.%) | Al₂O₃ (wt.%) | FeO (wt.%) | MgO (wt.%) |

| Type-I (Biotite alteration) | 22.19 - 25.28 (Avg. 23.58) | 16.98 - 20.74 (Avg. 19.80) | 26.17 - 38.53 (Avg. 30.97) | 5.29 - 13.06 (Avg. 9.52) |

| Type-IV (Associated with U minerals) | 24.38 - 27.86 (Avg. 26.60) | 18.05 - 20.37 (Avg. 19.54) | 14.73 - 32.63 (Avg. 23.30) | 7.56 - 22.5 (Avg. 15.01) |

| Type-V (Transformed from clay minerals) | 24.46 - 29.12 (Avg. 26.01) | 17.56 - 20.98 (Avg. 19.49) | 29.25 - 31.01 (Avg. 30.03) | 6.81 - 8.40 (Avg. 7.26) |

| Data Source: mdpi.com |

X-Ray Diffraction (XRD) and Advanced Imaging (FE-SEM, ESEM)

X-Ray Diffraction (XRD) is a fundamental technique for identifying and quantifying clay minerals, including this compound, based on their unique crystal structures. lyellcollection.orgsietronicslabservices.com.au By analyzing the position and intensity of diffraction peaks, XRD can differentiate this compound from other clay minerals like illite, smectite, and kaolinite (B1170537). lyellcollection.org Careful analysis of reflections, particularly around 14 Å, is important for positive identification. cambridge.org Heat treatment can also be used in conjunction with XRD to aid in this compound identification, as it produces characteristic changes in the X-ray pattern, with the magnitude of change being greater for high-iron chlorites. cambridge.org

XRD can also provide information about elemental substitutions within the this compound crystal lattice and can be used to estimate the bulk composition of this compound. lyellcollection.org The Rietveld technique is a powerful approach for quantitative XRD analysis of clay mineral abundances, involving fitting a calculated XRD pattern to the experimental data. sietronicslabservices.com.augeologyscience.ru While conventional XRD methods can be semi-quantitative for complex mixtures, the Rietveld technique offers a more quantitative approach. geologyscience.ru XRD can also be used to study layer stacking disorder and polytypes in this compound structures. rruff.info

Advanced imaging techniques like Field Emission Scanning Electron Microscopy (FE-SEM) and Environmental Scanning Electron Microscopy (ESEM) provide high-resolution images of this compound morphology and textural relationships within the rock fabric. scielo.org.coifpenergiesnouvelles.frresearchgate.net FE-SEM allows for detailed observation of crystal shapes and how this compound occurs in pores, such as grain-coating, pore-lining, or rosette forms. scielo.org.coifpenergiesnouvelles.frresearchgate.netresearchgate.net ESEM is particularly useful for studying samples in their native state, including those that are wet or non-conductive, enabling in-situ observations of processes like acid treatment effects on this compound morphology. scielo.org.cothermofisher.comqut.edu.au

FE-SEM images can show the detailed morphology of authigenic this compound crystals, which typically have relatively complete shapes with sharp edges. researchgate.net Different occurrence states of authigenic this compound, such as thin films coating grains or leaf-shaped crystals lining pores, can be clearly visualized using FE-SEM. ifpenergiesnouvelles.frresearchgate.net ESEM studies have shown that despite significant compositional and structural changes after acid treatment, the precise morphological detail of individual this compound plates can be preserved, even if the crystalline structure is destroyed. qut.edu.au

The combination of XRD for mineral identification and bulk composition with SEM-based imaging (FE-SEM, ESEM) and EDS for high-resolution morphology and elemental analysis provides a comprehensive approach to this compound characterization. researchgate.net

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful technique for determining the trace element composition of minerals with high sensitivity, often at the parts per million (ppm) level. mdpi.compierrelanari.com LA-ICP-MS involves using a laser to ablate a small amount of material from the sample surface, and the generated aerosol is then transported to an ICP-MS for elemental analysis. mdpi.com

While EPMA is well-suited for major and minor elements, LA-ICP-MS excels at detecting and quantifying trace elements in minerals like this compound. pierrelanari.com This is particularly important for understanding the incorporation of various elements into the this compound structure during its formation and how these trace element signatures can be used as indicators of geological processes such as ore mineralization. mdpi.comhelsinki.firesearchgate.netresearchgate.net

LA-ICP-MS can be used for both spot analysis and compositional mapping of trace elements in minerals. mdpi.compierrelanari.com Spot analysis provides precise concentration values for specific points on a mineral grain, while compositional mapping reveals the spatial distribution of trace elements across a sample area. mdpi.compierrelanari.compublications.gc.caresearchgate.net This mapping capability is valuable for visualizing zoning patterns and identifying variations in trace element concentrations within individual this compound crystals or across different this compound occurrences. mdpi.comresearchgate.net

Studies utilizing LA-ICP-MS have investigated the trace element characteristics of this compound as potential proxies for gold ore mineralization. helsinki.fi While some elements show weak correlation with distance to mineralization in this compound (e.g., Li, B, Mg, Al, Si, P, Sc, Ti, Mn, Fe, Ni, Zn, Ga, As, Sr), others like Co have shown moderate correlation. helsinki.fi LA-ICP-MS analysis of this compound has also revealed that volatile trace elements such as As, Cd, Hg, In, Sb, and Tl can be crystal lattice-bound and their contents can increase with decreasing distance toward mineralization in some geological settings. researchgate.netcanada.ca this compound can be preferentially enriched in certain volatile elements like Cd and Bi compared to other minerals like white mica. researchgate.netcanada.ca

LA-ICP-MS is considered a cost-effective method for generating multi-element datasets for specific minerals and has rapidly become a preferred technique for trace element analysis in Earth science applications. mdpi.com It is complementary to EPMA, offering higher sensitivity for trace elements while EPMA provides higher spatial resolution for major and minor elements. pierrelanari.com

Below is a table summarizing some trace elements analyzed in this compound using LA-ICP-MS and their potential significance. helsinki.firesearchgate.netcanada.ca

| Element | Significance in this compound Analysis (LA-ICP-MS) |

| Co | Moderate correlation with distance to gold mineralization. helsinki.fi |

| As, Sb, Tl, Bi, Cd, In, Hg | Volatile trace elements that can be crystal lattice-bound; contents may increase towards mineralization. researchgate.netcanada.ca this compound can be preferentially enriched in Cd and Bi. researchgate.netcanada.ca |

| Li, B, Mg, Al, Si, P, Sc, Ti, Mn, Fe, Ni, Zn, Ga, Sr | Showed weak correlation with distance to gold mineralization in some studies. helsinki.fi |

Data Source: helsinki.firesearchgate.netcanada.ca

Environmental Science and Remediation Research Involving Chlorite

Occurrence and Fate of Chlorite (B76162) in Aquatic and Terrestrial Systems

This compound's presence in the environment stems from both anthropogenic activities and natural processes. Its fate is influenced by a variety of physical, chemical, and biological factors, leading to its distribution and transformation in aquatic and terrestrial environments.

Formation as a Disinfection Byproduct

A significant source of this compound in aquatic systems, particularly drinking water, is its formation as a byproduct during water disinfection. Chlorine dioxide (ClO₂) is employed as a disinfectant and for odor/taste control in water treatment who.intarkansas.gov. Chlorine dioxide is unstable and cannot be shipped, requiring on-site generation arkansas.gov. During this process, and subsequently in treated water, chlorine dioxide decomposes into this compound, chlorate (B79027), and chloride ions, with this compound being the predominant species who.intarkansas.gov. This decomposition is favored by alkaline conditions who.int. The amount of this compound formed is influenced by the efficiency of the chlorine dioxide generator and the level of residual free chlorine dioxide in the treated water who.inttandfonline.comresearchgate.net. Higher chlorine dioxide residuals contribute to increased this compound and chlorate formation tandfonline.comresearchgate.net. The quantity of organic matter dissolved in the water also plays a role in this compound formation when using chlorine dioxide tandfonline.comresearchgate.net. Studies have shown that the transformation rate of chlorine dioxide into this compound can be between 40% and 50% of the total concentration added within the first two hours, with further transformation occurring over longer periods tandfonline.com.

Industrial Discharges and Contamination Pathways

Beyond disinfection, industrial activities contribute to this compound contamination. Sodium this compound is utilized in various industrial processes, including the on-site production of chlorine dioxide, bleaching in the paper, textile, and straw product industries, and in the manufacturing of waxes, shellacs, and varnishes who.int. These industrial applications can lead to the discharge of this compound into the environment, creating contamination pathways in both aquatic and terrestrial systems. While this compound is not known to be produced naturally from oxidation, its presence as a residual from the use of chlorine dioxide in water treatment is a significant consideration tylerbarnum.com.

Biogeochemical Cycling and Microbial Transformations of this compound

Chlorine participates in a complex biogeochemical cycle involving various chemical forms and transformations across different Earth systems wikipedia.orgresearchgate.netnih.gov. Within this cycle, microbial processes play a crucial role in the transformation and detoxification of this compound.

Enzymatic Degradation by this compound Dismutases (Cld)

A key microbial transformation of this compound is its enzymatic degradation catalyzed by this compound dismutases (Clds). Clds are heme b-containing oxidoreductases found in numerous bacterial and archaeal phyla nih.govacs.org. These enzymes efficiently decompose this compound (ClO₂⁻) into harmless chloride (Cl⁻) and molecular oxygen (O₂) nih.govacs.orgnih.govresearchgate.net. This reaction is particularly noteworthy as this compound is the sole source of dioxygen, and a covalent oxygen-oxygen bond is formed, a biochemical reaction also observed in the water-splitting complex of photosystem II nih.govnih.gov. Cld is highly specific for this compound, with no other known alternative substrate aside from low hydrogen peroxide activity researchgate.netnih.gov. The ability to degrade this compound via Cld is present in approximately 5% of bacterial and archaeal genera, and within some genera, Cld is highly conserved nih.gov. The mechanism of this compound cleavage by Cld is still under discussion, but studies have provided insights into the process, including the role of a flexible arginine residue in the distal heme pocket acs.orgnih.gov. Research has investigated the pH dependence of this enzymatic activity, with an optimum typically observed acs.orgacs.org.